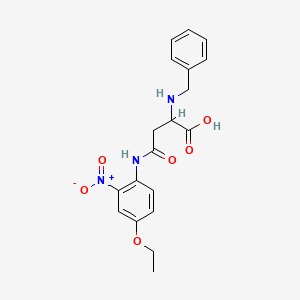
2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H21N3O6 and its molecular weight is 387.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid, a compound with notable structural complexity, has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O4
- Molecular Weight : 356.38 g/mol
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Anticancer Activity :
- Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, organotin carboxylates derived from carboxylic acids with amide groups have shown potential as anti-cancer agents .
- The nitrophenyl group in the structure is often associated with enhanced cytotoxicity against various cancer cell lines, suggesting that modifications in this region could lead to improved therapeutic efficacy.
- Antimicrobial Properties :
- Enzyme Inhibition :
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro groups can lead to increased ROS production, which may induce apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds with similar structures have been shown to cause cell cycle arrest at specific checkpoints, leading to reduced proliferation of cancer cells.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
- Enzyme Interaction Studies :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(benzylamino)-4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-2-28-14-8-9-15(17(10-14)22(26)27)21-18(23)11-16(19(24)25)20-12-13-6-4-3-5-7-13/h3-10,16,20H,2,11-12H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPAYNANLXJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














